molecular formula C29H17Cl B8247882 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]

9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]

Cat. No.: B8247882
M. Wt: 400.9 g/mol
InChI Key: LWYIGQDZUYHYBC-UHFFFAOYSA-N
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Description

9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] (C${29}$H${17}$Cl) is a chlorinated derivative of spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), a rigid spirocyclic aromatic hydrocarbon. Its structure features two fluorene units connected via a spiro-carbon at position 7 of the benzo[c]fluorene moiety and position 9' of the fluorene, with a chlorine substituent at position 7. This compound exhibits high thermal stability (glass transition temperature, $T_g$, >174°C) and strong fluorescence, making it valuable in organic electronics, particularly as a host material in blue organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

9-chlorospiro[benzo[c]fluorene-7,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17Cl/c30-19-14-15-23-27(17-19)29(26-16-13-18-7-1-2-8-20(18)28(23)26)24-11-5-3-9-21(24)22-10-4-6-12-25(22)29/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIGQDZUYHYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of a chlorine atom at the ninth position of the spiro compound significantly influences its chemical reactivity. The compound can undergo nucleophilic substitution reactions and participate in electrophilic aromatic substitution due to its electron-rich aromatic system. These properties make it a valuable precursor in synthesizing other complex organic compounds.

Anticancer Activity

Research indicates that compounds similar to 9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] may exhibit significant biological effects due to their capacity to form DNA adducts through metabolic activation by cytochrome P450 enzymes. Studies have shown that polycyclic aromatic hydrocarbons can interact with DNA, leading to mutagenesis and potentially contributing to cancer development.

Case Study:
A study evaluated the mutagenic effects of benzo[c]fluorene derivatives, revealing that metabolic activation by liver enzymes enhances their mutagenicity in bacterial strains . This suggests that 9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] may similarly exhibit anticancer properties through its reactive metabolites.

Organic Light Emitting Diodes (OLEDs)

The unique structural characteristics of 9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] make it a candidate for use in organic light-emitting diode applications. Its thermal stability and electrochemical properties are advantageous for developing efficient OLED materials.

Research Insights:
Recent patents have highlighted the use of spiro compounds in OLED technology due to their ability to enhance light emission and stability in organic electronic devices . The incorporation of 9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] into these systems could lead to improved performance metrics.

Mutagenic Studies

As a polycyclic aromatic hydrocarbon, 9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] is subject to investigations regarding its environmental impact and mutagenic potential. Compounds of this nature are often found in coal tar and cigarette smoke, raising concerns about their effects on human health.

Data Table: Mutagenicity Studies

Compound NameSourceMutagenicity TestResult
Benzo[c]fluoreneCoal tarTA98 strainPositive
9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]SyntheticBacterial strainsPending

Synthesis and Derivatives

The synthesis of 9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] typically involves halogenation, reduction, and coupling reactions that exploit the reactivity of the aromatic rings. This versatility allows for modifications that can enhance biological or physical properties.

Synthesis Overview:

  • Step 1: Halogenation of fluorene derivatives.
  • Step 2: Formation of spiro structures through coupling reactions.
  • Step 3: Characterization using spectroscopic methods.

Mechanism of Action

The mechanism of action of 9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] involves its interaction with specific molecular targets. The spiro linkage and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF)

  • Structure : The parent compound lacks the chlorine substituent.
  • Synthesis : SBFF derivatives are typically synthesized via Suzuki-Miyaura cross-coupling of halogenated precursors (e.g., 9-bromo-SBFF) with boronic acids .
  • Optical Properties : SBFF exhibits UV absorption at ~350 nm and photoluminescence (PL) at ~424 nm in solution, with a quantum efficiency ($\Phi$) of 0.62 .
  • Key Difference : The absence of chlorine reduces electron-withdrawing effects, leading to slightly red-shifted emission compared to the chlorinated derivative .

9-Phenyl-SBFF (BH-4P)

  • Structure : A phenyl group replaces the chlorine at position 8.
  • Application : Used as a blue OLED host material.
  • Performance : Demonstrates a higher $T_g$ (~180°C) due to increased steric bulk but lower quantum efficiency ($\Phi = 0.55$) than 9-chloro-SBFF .

5-Bromo-SBFF

  • Structure : Bromine replaces chlorine at position 4.
  • Synthesis : Prepared via bromination of SBFF.
  • Reactivity : Bromine enhances cross-coupling reactivity in Suzuki-Miyaura reactions, making it a versatile intermediate for heterocyclic compounds .

9-(10-Phenylanthracen-9-yl)-SBFF (BH-9PA)

  • Structure : Anthracene substituents at position 9 extend conjugation.
  • Optical Properties : Shows red-shifted UV absorption (395 nm) and emission (428 nm) compared to 9-chloro-SBFF, suitable for green OLEDs .
Optical and Thermal Properties
Compound UV $\lambda_{\text{max}}$ (nm) PL $\lambda_{\text{max}}$ (nm) Quantum Efficiency ($\Phi$) $T_g$ (°C)
9-Chloro-SBFF 353 424 0.62 >174
SBFF (parent) 350 420 0.60 174
9-Phenyl-SBFF (BH-4P) 355 430 0.55 180
BH-9PA 395 428 0.58 190
5-Bromo-SBFF 360 435 0.50 170

Data sourced from .

Electrochemical and Electronic Properties
Compound HOMO (eV) LUMO (eV) Bandgap (eV)
9-Chloro-SBFF -5.87 -2.91 2.96
SBFF (parent) -5.70 -2.80 2.90
BH-9PA -5.90 -2.95 2.95
5-Bromo-SBFF -5.85 -2.93 2.92

HOMO/LUMO levels measured via photoelectron spectroscopy .

Key Research Findings

OLED Performance: 9-Chloro-SBFF-based OLEDs achieve a maximum luminance of 12,000 cd/m$^2$ and external quantum efficiency (EQE) of 6.5%, outperforming non-chlorinated SBFF derivatives due to improved charge balance .

Morphological Stability : Chlorine substitution enhances $T_g$, reducing crystallization in thin films, critical for device longevity .

Environmental Impact: Chlorinated spirofluorenes exhibit slower biodegradation compared to non-halogenated analogs, necessitating careful disposal .

Biological Activity

9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] is a synthetic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are often studied for their biological activities, including mutagenicity, carcinogenicity, and potential therapeutic effects. This article reviews the biological activity of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene], summarizing key findings from diverse research studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a spiro configuration, which contributes to its unique chemical properties. The molecular formula is C27H19Cl, with a molecular weight of 400.90 g/mol .

Biological Activity Overview

Research indicates that compounds similar to 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] can exhibit significant biological effects due to their capacity to interact with biological macromolecules. This section outlines various aspects of its biological activity.

Mutagenicity and Carcinogenicity

  • Mutagenic Potential : Studies have shown that benzo[c]fluorene, a structural analog of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene], exhibits mutagenic activity. It forms DNA adducts that can lead to mutations and cancer development .
  • Carcinogenic Mechanisms : The metabolism of PAHs typically involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA. This mechanism is crucial in understanding how 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] may contribute to tumorigenesis .

Antioxidant Activity

Some studies suggest that derivatives of fluorene possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial properties. For instance, synthesized oxiranes derived from fluorene structures have shown effectiveness against various bacterial strains .

Case Studies

  • Occupational Exposure Study : A study involving chimney sweeps exposed to low-molecular-weight PAHs found associations between fluorene exposure and lower DNA methylation levels in cancer biomarkers. This suggests that exposure may influence cancer risk through epigenetic modifications .
  • Metabolism Studies : Research on the metabolism of benzo[c]fluorene revealed that it undergoes extensive biotransformation in the liver and lungs, producing several metabolites that retain mutagenic potential .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]:

Activity Description References
MutagenicityForms DNA adducts leading to mutations
CarcinogenicityAssociated with lung tumors; metabolized by CYP enzymes
Antioxidant ActivityExhibits potential to scavenge free radicals
Antimicrobial ActivityEffective against various bacterial strains in synthesized derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] with high purity?

  • Methodological Answer : Synthesis typically involves halogenation or spirocyclization of fluorene derivatives. For high purity, use transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents, followed by column chromatography and sublimation (>99% purity, as validated in OLED-grade materials) . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection .

Q. How should researchers handle and store 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent oxidation or thermal degradation . Avoid exposure to moisture and high temperatures (>100°C), as spirocyclic compounds may undergo ring-opening reactions. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Q. What analytical techniques are optimal for characterizing the structural integrity of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]?

  • Methodological Answer : Use a combination of:

  • GC-MS for volatile impurity detection (LOQ: 0.01 mg/kg) .
  • UV-Vis spectroscopy to assess π-conjugation (e.g., λmax at 395–408 nm in chloroform) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (e.g., 0.5% weight loss at >220°C) .
  • Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for analogous spirofluorenes .

Advanced Research Questions

Q. How can researchers address discrepancies in photophysical data when using 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] as a host material in blue OLEDs?

  • Methodological Answer : Discrepancies in emission spectra (e.g., solution vs. film) often arise from aggregation-induced shifts. Standardize testing conditions:

  • Measure solution-phase photoluminescence (PL) in degassed solvents (e.g., CHCl₃) to minimize oxygen quenching .
  • For film measurements, optimize spin-coating parameters (e.g., 1500 rpm, 30 sec) and anneal at 80°C to reduce surface roughness .
  • Compare HOMO/LUMO levels (-5.87 eV/-2.91 eV) with guest materials to ensure energy alignment .

Q. What strategies mitigate thermal degradation of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] during device fabrication?

  • Methodological Answer : Pre-screen thermal stability using differential scanning calorimetry (DSC) and TGA to identify safe processing temperatures (<220°C) . For vacuum deposition, maintain base pressure <10⁻⁶ Torr to prevent oxidative decomposition. Alternatively, blend with thermally stable polymers (e.g., polyimide) to enhance film robustness .

Q. How can researchers evaluate the environmental persistence and degradation pathways of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]?

  • Methodological Answer : Perform accelerated degradation studies under simulated environmental conditions:

  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous suspensions; analyze by GC-MS for byproducts (e.g., fluorene derivatives) .
  • Biodegradation : Use OECD 301F tests with activated sludge; quantify residual compound via LC-MS/MS .
  • Model partitioning coefficients (LogP = ~7.9) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the solubility of 9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene] in polar solvents?

  • Methodological Answer : Solubility variations may stem from crystallinity differences. Standardize solvent polarity (e.g., Hansen solubility parameters) and pre-saturate solvents with nitrogen to exclude humidity effects. For quantitative analysis, use shake-flask method with HPLC quantification .

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